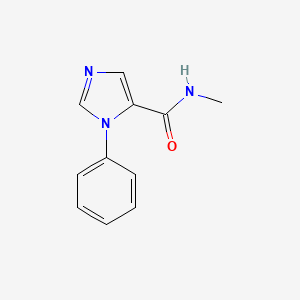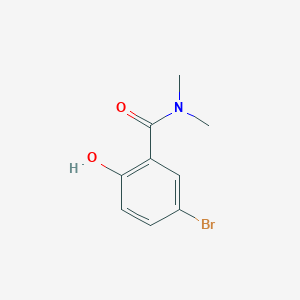
N,N,2,6-tetramethylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,6-tetramethylquinoline-4-carboxamide, also known as TMQ or Nitroxyl radical, is an organic compound that has been extensively studied in the field of chemistry and biochemistry. It is a stable free radical that has been used in various scientific research applications, including as a spin label for studying protein structure and dynamics, as a catalyst for organic reactions, and as a probe for studying biological systems.
Mecanismo De Acción
The mechanism of action of N,N,2,6-tetramethylquinoline-4-carboxamide is based on its stable free radical nature. As a spin label, N,N,2,6-tetramethylquinoline-4-carboxamide interacts with other parts of the protein through dipolar and exchange interactions, which allows for the measurement of distance and orientation between the spin label and other parts of the protein. As a catalyst, N,N,2,6-tetramethylquinoline-4-carboxamide activates certain reactions by donating or accepting electrons. As a probe, N,N,2,6-tetramethylquinoline-4-carboxamide interacts with biological molecules through redox reactions, which allows for the measurement of the redox state of the molecule.
Biochemical and Physiological Effects:
N,N,2,6-tetramethylquinoline-4-carboxamide has been shown to have antioxidant properties, which makes it useful in studying the redox state of biological molecules. It has also been shown to have anti-inflammatory properties, which makes it useful in studying the mechanism of inflammation. In addition, N,N,2,6-tetramethylquinoline-4-carboxamide has been shown to have neuroprotective properties, which makes it useful in studying the mechanism of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N,2,6-tetramethylquinoline-4-carboxamide is its stable free radical nature, which makes it useful in studying protein structure and dynamics, as well as in catalyzing certain reactions. Another advantage is its antioxidant and anti-inflammatory properties, which makes it useful in studying the mechanism of inflammation and neurodegenerative diseases. However, one of the limitations of N,N,2,6-tetramethylquinoline-4-carboxamide is its toxicity, which can limit its use in certain experiments. In addition, N,N,2,6-tetramethylquinoline-4-carboxamide can be difficult to synthesize and purify, which can limit its availability.
Direcciones Futuras
There are several future directions for the study of N,N,2,6-tetramethylquinoline-4-carboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the development of new applications for N,N,2,6-tetramethylquinoline-4-carboxamide, such as in the study of other biological processes or in the development of new drugs. Finally, the study of the toxicity of N,N,2,6-tetramethylquinoline-4-carboxamide and its effects on biological systems is an important direction for future research.
Métodos De Síntesis
The synthesis of N,N,2,6-tetramethylquinoline-4-carboxamide involves the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate, which is then reacted with 2,6-dimethylquinoline to form N,N,2,6-tetramethylquinoline-4-carboxylic acid. The acid is then converted to the amide using thionyl chloride and ammonia. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N,N,2,6-tetramethylquinoline-4-carboxamide has been widely used in scientific research due to its stable free radical nature. It has been used as a spin label for studying protein structure and dynamics, as a catalyst for organic reactions, and as a probe for studying biological systems. In protein structure and dynamics studies, N,N,2,6-tetramethylquinoline-4-carboxamide is attached to specific amino acid residues in the protein, which allows for the measurement of distance and orientation between the spin label and other parts of the protein. This information can be used to determine the protein's structure and dynamics. In organic reactions, N,N,2,6-tetramethylquinoline-4-carboxamide has been used as a catalyst due to its ability to activate certain reactions. In biological systems, N,N,2,6-tetramethylquinoline-4-carboxamide has been used as a probe to study the redox state of biological molecules, such as proteins and lipids.
Propiedades
IUPAC Name |
N,N,2,6-tetramethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13-11(7-9)12(8-10(2)15-13)14(17)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWHTTYISMPFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)



![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)